Product packaging for Cefpodoxime Proxetil,(S)(Cat. No.:)

Cefpodoxime Proxetil,(S)

Cat. No.: B1219342
M. Wt: 427.5 g/mol
InChI Key: WYUSVOMTXWRGEK-NOZJJQNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Cefpodoxime (B17579) Proxetil (S) as a Prodrug System.pfizer.compatsnap.comnih.govnih.govdrugs.com

Cefpodoxime proxetil is an ester prodrug of the active antibiotic cefpodoxime. researchgate.net Following oral administration, it is absorbed from the gastrointestinal tract and subsequently de-esterified, primarily by esterases in the intestinal mucosa, to release the active cefpodoxime moiety into the systemic circulation. drugbank.comnih.govdrugbank.com This conversion is a critical step, as cefpodoxime itself has poor oral absorption. researchgate.net The proxetil ester mask of the carboxylic acid group of cefpodoxime enhances its lipophilicity, facilitating its absorption across the intestinal wall. researchgate.net Once absorbed, the ester bond is hydrolyzed, liberating the active cefpodoxime. dawalifesciences.com

The hydrolysis of cefpodoxime proxetil is a rapid and efficient process. dawalifesciences.com Studies have indicated that this de-esterification is catalyzed by cholinesterases present in the intestinal lumen. nih.govresearchgate.net This enzymatic conversion ensures that the active drug, cefpodoxime, is available to exert its antibacterial effect throughout the body. patsnap.com

Chemical Classification within Beta-Lactam Antibiotics.pfizer.comdrugbank.compatsnap.comnih.gov

Cefpodoxime is classified as a third-generation cephalosporin (B10832234), a subgroup of the broader beta-lactam class of antibiotics. drugbank.compatsnap.comwikipedia.org The defining feature of all beta-lactam antibiotics is the presence of a beta-lactam ring in their molecular structure. wikipedia.org This four-membered ring is crucial for their antibacterial activity. nih.gov

Cephalosporins, in particular, are characterized by a cephem nucleus, which consists of a beta-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.orgresearchgate.net The classification of cephalosporins into generations is based on their spectrum of antimicrobial activity. wikipedia.orgauctoresonline.org Third-generation cephalosporins, like cefpodoxime, generally exhibit a broader spectrum of activity against Gram-negative bacteria compared to first- and second-generation agents. drugs.comrxlist.com

Table 1: Chemical Classification of Cefpodoxime

Classification LevelCategory
Broad Class Beta-Lactam Antibiotics wikipedia.org
Subgroup Cephalosporins drugbank.comwikipedia.org
Generation Third-Generation drugbank.comnih.gov

Historical Context of Prodrug Design for Cephalosporins.nih.govdrugs.comkarger.com

The development of orally active cephalosporins posed a significant challenge for medicinal chemists. Early cephalosporins were poorly absorbed from the gastrointestinal tract, limiting their administration to parenteral routes. karger.com This spurred research into strategies to improve their oral bioavailability. One of the most successful approaches has been the design of prodrugs. nih.gov

The concept of using a prodrug to enhance the oral absorption of cephalosporins emerged from the understanding that modifying the physicochemical properties of the parent drug could improve its transport across the intestinal membrane. karger.com By masking the polar carboxylic acid group of the cephalosporin with a lipophilic ester moiety, the resulting prodrug becomes more permeable and is more readily absorbed. researchgate.net

This strategy was not entirely new and had been successfully applied to other classes of antibiotics, such as penicillins, to improve their oral absorption. nih.gov The application of this principle to cephalosporins led to the development of several orally active prodrugs, including cefuroxime (B34974) axetil and cefpodoxime proxetil. karger.com These developments represented a significant advancement in antibiotic therapy, allowing for the convenient oral treatment of infections that previously required intravenous administration. nih.gov The design of these prodrugs involved careful selection of the ester promoiety to ensure efficient absorption and subsequent hydrolysis to the active parent drug. karger.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5O6S2 B1219342 Cefpodoxime Proxetil,(S)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N5O6S2

Molecular Weight

427.5 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/t9-,13-/m1/s1

InChI Key

WYUSVOMTXWRGEK-NOZJJQNGSA-N

SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Pictograms

Irritant; Health Hazard

Synonyms

cefpodoxime
R 3746
R 3763
R-3746
R-3763
RU 51746
RU-51746
U 76253A
U-76,253A

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations

Established Synthetic Pathways for Cefpodoxime (B17579) Proxetil (S)

The synthesis of Cefpodoxime Proxetil is a well-documented process involving several key transformations. The primary goal is the construction of the Cefpodoxime acid molecule, which is then esterified to yield the final prodrug product.

Role of 7-Aminocephem Cephalosporanic Acid (7-ACA) in Synthesis

The foundational starting material for the synthesis of Cefpodoxime Proxetil, like many other cephalosporin (B10832234) antibiotics, is 7-aminocephalosporanic acid (7-ACA). lupinepublishers.comjddtonline.infowikipedia.org 7-ACA provides the essential bicyclic β-lactam structure, known as the cephem nucleus, which is fundamental to the antibacterial activity of this class of drugs. jddtonline.info The synthesis begins with the modification of the 7-ACA molecule. One of the initial steps is the methoxylation at the C-3 position of the cephem nucleus. For instance, methoxylation of 7-ACA can be carried out using methanol (B129727) and a BF3 complex at low temperatures to produce 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA), a key intermediate. lupinepublishers.com Alternative methods have also been developed to synthesize 7-AMCA from 7-ACA to serve as the immediate precursor for the subsequent acylation step. google.comgoogle.com

Utilization of Key Intermediates (e.g., MAEM)

With the cephem nucleus prepared (as 7-AMCA), the next crucial step is the introduction of the C-7 side chain. This is achieved through an acylation reaction. A highly utilized and commercially important intermediate for this purpose is S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate, commonly known as MAEM. jddtonline.infonih.govresearchgate.net The 7-amino group of 7-AMCA is condensed with MAEM, often in the presence of a base like triethylamine (B128534) and a solvent such as methanol. lupinepublishers.comquickcompany.in This reaction attaches the (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido side chain, which is critical for the broad-spectrum activity of the antibiotic. researchgate.net This acylation yields the core active molecule, Cefpodoxime acid. lupinepublishers.com The use of MAEM is favored in many industrial processes as it can lead to high yields and simplifies the synthesis by avoiding additional protection and deprotection steps for the amino group on the thiazolyl ring. researchgate.netgoogle.com

Table 1: Key Synthesis Step - Acylation of 7-AMCA

Reactants Key Reagent/Intermediate Product

Esterification Processes

Cefpodoxime acid itself has poor oral absorption. To overcome this, it is converted into a prodrug, Cefpodoxime Proxetil, through esterification. sci-hub.se This process involves reacting the carboxylic acid group at the C-4 position of Cefpodoxime acid with an esterifying agent. The standard reagent used for this transformation is 1-iodoethyl isopropyl carbonate. lupinepublishers.comnih.govlookchem.com The reaction is typically conducted in a solvent like dimethylacetamide and uses a catalyst, such as 1,8-Diazabicyclo sci-hub.selookchem.comundec-7-ene (DBU), to facilitate the ester formation. lupinepublishers.compatsnap.com This esterification yields Cefpodoxime Proxetil, which is more readily absorbed from the gastrointestinal tract. drugbank.comnih.govebi.ac.uk After absorption, the proxetil ester is hydrolyzed by esterases in the intestinal wall to release the active Cefpodoxime acid into the bloodstream. sci-hub.senih.govebi.ac.uk

Stereoisomerism and Diastereomeric Synthesis of Cefpodoxime Proxetil (S)

The introduction of the 1-(isopropoxycarbonyloxy)ethyl group during the esterification process creates a new stereocenter at the alpha-carbon of the proxetil moiety. google.com This results in the final product existing as a pair of diastereomers, designated as the R-isomer and the S-isomer.

Formation and Separation of R- and S-Enantiomers

The esterification of Cefpodoxime acid with 1-iodoethyl isopropyl carbonate is generally not stereoselective and produces a mixture of the R- and S-diastereomers. sci-hub.seresearchgate.net Cefpodoxime Proxetil is therefore typically manufactured and supplied as a racemic mixture of these two isomers. researchgate.net The relative proportion of these isomers is a critical quality attribute, with pharmacopoeial standards often requiring the diastereomeric ratio (expressed as R / R+S) to be within a specific range, typically 0.5 to 0.6. google.comgoogle.com Achieving the correct ratio may require specific purification steps. google.com One documented method for purification and adjustment of this ratio involves the formation of a hydrohalide salt, such as cefpodoxime proxetil hydrochloride, which can then be neutralized to yield the final product with the desired isomeric composition. google.com

Stereoselective Synthesis Approaches

While Cefpodoxime Proxetil is used as a diastereomeric mixture, research has explored methods to control the stereochemical outcome. A direct stereoselective synthesis of one diastereomer over the other in the final esterification step is challenging. However, an alternative approach involves the separation of diastereomeric intermediates prior to the final synthesis step. sci-hub.se In one reported strategy, the precursor AMCA proxetil, which is also a pair of diastereomers, was separated using flash chromatography. sci-hub.se The isolated (S)-AMCA proxetil diastereomer was then reacted with MAEM to exclusively yield the (S)-Cefpodoxime proxetil diastereomer. sci-hub.se This demonstrates a stereoselective approach by resolving the stereoisomers at an intermediate stage, allowing for the synthesis of the individual (R)- and (S)-diastereomers of the final compound. sci-hub.se

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Alternate Name
Cefpodoxime Proxetil -
7-Aminocephem Cephalosporanic Acid 7-ACA
(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido -
7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid 7-AMCA
S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate MAEM
Cefpodoxime Acid -
1-iodoethyl isopropyl carbonate -
1,8-Diazabicyclo sci-hub.selookchem.comundec-7-ene DBU
Triethylamine TEA
Boron trifluoride complex BF3 complex
Methanol -
Dimethylacetamide DMA
Cefpodoxime proxetil hydrochloride -

Isomerization Reactions During Synthesis

During the synthesis of 4-position esterified cephalosporin antibiotics like Cefpodoxime Proxetil, a notable side reaction that occurs under basic conditions is Δ2-isomerization. nih.gov This reaction involves a shift of the double bond within the dihydrothiazine ring of the cephalosporin nucleus from the Δ3 to the Δ2 position.

Δ2-Isomerization Pathways and Side-Product Formation

The synthesis of Cefpodoxime Proxetil involves diastereomers due to the presence of a stereogenic center in the proxetil side chain, specifically the (R) and (S) configurations. nih.gov The isomerization process introduces an additional stereogenic center, which results in the potential formation of four possible products. nih.gov

A study investigating the Δ2-isomerization of the diastereomers of AMCA proxetil, a precursor to Cefpodoxime Proxetil, revealed that each diastereomer selectively forms only one of the two possible Δ2-diastereomers. nih.gov This selective pathway leads to the formation of specific (R)- and (S)-diastereomers of Δ2-AMCA proxetil and, subsequently, Δ2-Cefpodoxime Proxetil. nih.gov The formation of these side-products is a critical consideration for the purification and final composition of the active pharmaceutical ingredient.

Below is a table summarizing the relationship between the starting diastereomer of a Cefpodoxime Proxetil precursor and its corresponding Δ2-isomer side-product.

Starting Material DiastereomerΔ2-Isomer Side-Product
(R)-AMCA ProxetilOne of the two possible Δ2-diastereomers
(S)-AMCA ProxetilThe other of the two possible Δ2-diastereomers

Mechanisms of Isomerization Under Basic Conditions

The isomerization from the therapeutically active Δ3-isomer to the inactive Δ2-isomer is known to be catalyzed by basic conditions. nih.gov The proposed mechanism for this transformation involves a prototropic shift.

The process is initiated by the deprotonation at the 2-position of the cephalosporin ring structure by a base. sci-hub.se This results in the formation of a carbanion. Subsequently, the free electron pair from the deprotonated carbon moves to the 3-position. This electronic rearrangement is followed by the protonation of the resulting free electron pair at the 4-position, finalizing the shift of the double bond to the Δ2 position. sci-hub.se

This base-catalyzed isomerization is a significant factor in the stability and synthesis of Cefpodoxime Proxetil, as the formation of the Δ2-isomer represents an undesirable side-product that is pharmaceutically inactive. sci-hub.se

Prodrug Activation and Molecular Mechanism of Action

Enzymatic Hydrolysis of Cefpodoxime (B17579) Proxetil (S) to Cefpodoxime

Cefpodoxime proxetil is designed as a prodrug to enhance its oral bioavailability. researchgate.net After oral administration, it is absorbed from the gastrointestinal tract and undergoes hydrolysis to become the active metabolite, cefpodoxime. drugs.comnih.govefda.gov.et This conversion is a critical step for the drug's therapeutic efficacy.

Role of Esterases in Prodrug Conversion

The transformation of cefpodoxime proxetil to cefpodoxime is facilitated by enzymes known as esterases. drugs.comijcrt.org Specifically, nonspecific esterases present in the intestinal lumen and wall are responsible for this de-esterification process. drugs.comnih.govresearchgate.net Studies have indicated that cholinesterases in the intestinal lumen play a role in this hydrolysis. nih.govnih.gov The enzymatic cleavage is stereoselective, with one of the diastereoisomers of cefpodoxime proxetil being hydrolyzed at a significantly faster rate than the other. nih.gov Research has shown that the R-isomer is more susceptible to enzymatic metabolism compared to the S-isomer. researchgate.net

Identification of De-esterified Metabolites

The primary and active metabolite resulting from the hydrolysis of cefpodoxime proxetil is cefpodoxime acid (CFA). researchgate.netnih.govresearchgate.net In vivo, there is minimal further metabolism of cefpodoxime once it reaches systemic circulation. researchgate.netfda.gov Studies using human intestinal juice have identified the formation of cefpodoxime as the major product of enzymatic hydrolysis. nih.gov

Cefpodoxime Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal action of cefpodoxime is a result of its interaction with essential bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comontosight.aicancer.gov These proteins are crucial for the synthesis and maintenance of the bacterial cell wall. patsnap.compatsnap.com

Binding Affinity to Specific PBP Subtypes

Cefpodoxime exhibits a high binding affinity for specific PBPs. drugbank.comijcrt.org Research indicates that cefpodoxime preferentially binds to PBP-3. drugbank.com It also shows affinity for PBP-1. ijcrt.org In Streptococcus pneumoniae, alterations in PBPs 1A, 2B, and 2X are most commonly associated with resistance to beta-lactam antibiotics. nih.gov For Neisseria gonorrhoeae, the penA gene, which encodes PBP2, is a primary target, and mutations in this gene can lead to reduced susceptibility to cephalosporins. plos.orgresearchgate.net

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

By binding to PBPs, cefpodoxime inhibits their transpeptidase activity. cancer.govnafdac.gov.ng This enzymatic activity is the final and crucial step in the synthesis of peptidoglycan, a vital polymer that provides structural integrity to the bacterial cell wall. patsnap.comcancer.gov The inhibition of peptidoglycan synthesis weakens the cell wall, rendering the bacterium unable to withstand internal osmotic pressure, which ultimately leads to cell lysis and death. patsnap.comijcrt.orgontosight.ai

In Vitro Antimicrobial Activity and Spectrum of Cefpodoxime (Active Metabolite)

Cefpodoxime demonstrates a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria. drugbank.comijcrt.orgontosight.ai It is notably stable in the presence of many beta-lactamase enzymes, which are produced by some bacteria and can inactivate many penicillin and cephalosporin (B10832234) antibiotics. drugbank.comijcrt.org

Cefpodoxime is effective against common respiratory pathogens. ijcrt.orgnih.gov Its activity includes organisms such as Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae (penicillin-susceptible strains), Haemophilus influenzae, and Moraxella catarrhalis. drugs.comnih.gov It also shows good in vitro activity against Enterobacteriaceae, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. ijcrt.orgnih.gov However, it is not active against Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis. wikipedia.orgdrugbank.com

The following table summarizes the minimum inhibitory concentrations (MICs) for cefpodoxime against various bacterial strains, providing a quantitative measure of its in vitro potency.

BacteriumMinimum Inhibitory Concentration (MIC)
Haemophilus influenzae≤0.03 – 1 μg/ml wikipedia.org
Neisseria gonorrhoeae0.004 – 0.06 μg/ml wikipedia.org
Streptococcus pyogenes≤0.004 – 2 μg/ml wikipedia.org

This table presents a range of reported MIC values and may not encompass all available data.

Activity Against Gram-Positive Bacterial Strains (e.g., Streptococci)

Cefpodoxime demonstrates potent activity against a range of Gram-positive bacteria, most notably various species of Streptococcus. chemicalbook.comdvm360.com It is highly effective against Streptococcus pyogenes, the causative agent of pharyngitis and tonsillitis, as well as against Groups A, B, C, F, and G streptococci. chemicalbook.comfda.govnih.gov The drug also shows good activity against penicillin-sensitive strains of Streptococcus pneumoniae. chemicalbook.com Research indicates that cefpodoxime concentrations can exceed the Minimum Inhibitory Concentration (MIC) for S. pyogenes for at least seven hours after administration. fda.gov While it is active against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant strains are not susceptible. chemicalbook.com Like other cephalosporins, cefpodoxime is not active against Enterococcus species. nih.govnih.gov

The following table summarizes the in vitro activity of cefpodoxime against selected Gram-positive bacterial strains.

Bacterial StrainMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pyogenesN/A<0.015 nih.gov
Streptococcus pneumoniae (penicillin-sensitive)N/A<0.015 nih.gov
Group A, B, G StreptococciN/A<0.015 nih.gov
Staphylococcus aureus (methicillin-susceptible)4.0 nih.gov4.0 nih.gov
Coagulase-negative staphylococci2.0 nih.gov>2.0 nih.gov

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. N/A: Data not available in the provided sources.

Activity Against Gram-Negative Bacterial Strains (e.g., Enterobacteriaceae)

Cefpodoxime exhibits a broad spectrum of activity against many Gram-negative bacteria, including a majority of the family Enterobacteriaceae. drugbank.comnih.gov It is consistently active against species such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. exmobiogenics.indvm360.compsu.edu The drug is also effective against other common pathogens like Haemophilus influenzae and Moraxella catarrhalis, including strains that produce beta-lactamase enzymes. fda.govexmobiogenics.in

The susceptibility of Enterobacteriaceae can vary. While many species are inhibited by low concentrations of cefpodoxime, some, such as Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Morganella morganii, tend to have higher MIC values. nih.govnih.gov Cefpodoxime is not active against Pseudomonas aeruginosa. drugbank.com

The table below presents research findings on the in vitro activity of cefpodoxime against various Gram-negative strains.

Bacterial StrainMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli0.06 nih.gov≤1.0 nih.gov
Klebsiella pneumoniae0.06 nih.gov≤1.0 nih.gov
Proteus mirabilis0.06 nih.gov≤1.0 nih.gov
Haemophilus influenzaeN/A≤1.0 nih.gov
Moraxella catarrhalisN/A≤1.0 nih.gov
Enterobacter cloacae4.0 nih.gov≥4.0 nih.gov
Citrobacter freundii4.0 nih.gov≥4.0 nih.gov

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. N/A: Data not available in the provided sources.

Advanced Analytical Methodologies for Cefpodoxime Proxetil S

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental in separating Cefpodoxime (B17579) Proxetil from its related substances and degradation products, allowing for precise quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Cefpodoxime Proxetil. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. These methods are designed to be stability-indicating, meaning they can separate the intact drug from its degradation products formed under various stress conditions like acid, alkali, oxidation, and heat. scispace.com

Several validated RP-HPLC methods have been developed for the estimation of Cefpodoxime Proxetil in bulk drug and pharmaceutical formulations. ajrconline.orgkuey.net A typical method involves a C18 column as the stationary phase. rroij.com The mobile phase often consists of a mixture of a buffer solution and an organic solvent, such as methanol (B129727) or acetonitrile. scispace.comajrconline.orgrroij.com For instance, one method uses a mobile phase of methanol and a phosphate (B84403) buffer (pH 4.0) in a 65:35 ratio. scispace.com Another employs a mixture of 0.1M Dipotassium Hydrogen Phosphate Buffer (pH 6.0) and methanol (90:10 v/v). ajrconline.org Detection is typically carried out using a UV detector at wavelengths ranging from 225 nm to 265 nm. ajrconline.orgrroij.com

These HPLC methods are capable of separating the two diastereomers of Cefpodoxime Proxetil (R and S epimers). rroij.com For example, using a Hypersil keystone RP C18 column, the R and S isomers have been resolved with retention times of 13.11 and 14.12 minutes, respectively. kuey.net The validation of these methods as per International Conference on Harmonisation (ICH) guidelines confirms their linearity, accuracy, precision, and specificity. ajrconline.orgkuey.net

Table 1: HPLC Methodologies for Cefpodoxime Proxetil Analysis
Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Phenomenex ODS (C18) (250 x 4.6 mm, 5 µm)Methanol : Phosphate Buffer (pH 4.0) (65:35)1.0252Not Specified scispace.com
C18 (250 mm x 4.6 mm, 5µm)Methanol : Water (60:40 v/v)1.52257.0 (S epimer), 8.2 (R epimer) rroij.com
Thermo hypersil C18 (150 x 4.6mm, 5 μ)0.1M Dipotassium Hydrogen Phosphate Buffer (pH 6.0) : Methanol (90:10 v/v)1.02656.9 ajrconline.org
Hypersil keystone RP C18Not Specified1.223513.11 (R isomer), 14.12 (S isomer) kuey.net
Luna C18 (250 × 4.6 mm, 5 µm)Acetonitrile : Phosphate buffer (pH 3) (70:30, v/v)Not Specified259Not Specified asianpubs.org

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and cost-effective alternative for the quantification of Cefpodoxime Proxetil. ijpsonline.com This technique is also employed for stability-indicating assays. nih.gov

In HPTLC methods, pre-coated silica (B1680970) gel 60F254 plates are commonly used as the stationary phase. ijpsonline.comwjpr.net A suitable mobile phase allows for the separation of Cefpodoxime Proxetil from its degradation products. nih.gov A frequently used solvent system is a mixture of chloroform, methanol, and toluene (B28343) in a ratio of 4:2:4 (v/v/v). ijpsonline.com Another system reported uses toluene:methanol:chloroform:acetonitrile [4:3:2:1.5 (v/v/v/v)]. tandfonline.com After development, densitometric analysis is performed in absorbance mode at a specific wavelength, such as 289 nm or 278 nm, to quantify the drug. ijpsonline.comnih.govtandfonline.com

The Rf value (Retardation factor) for Cefpodoxime Proxetil in these systems is typically around 0.55 to 0.72. nih.govtandfonline.com HPTLC methods are validated for linearity, precision, accuracy, and robustness, with limits of detection and quantification reported in the nanogram (ng) per spot range. ijpsonline.comnih.gov For instance, one method demonstrated linearity in the concentration range of 100–700 ng/spot, with a limit of detection of 30 ng/spot. ijpsonline.com Another study found detection and quantification limits to be 3.99 and 12.39 ng per spot, respectively. nih.gov

Table 2: HPTLC Methodologies for Cefpodoxime Proxetil Analysis
Stationary PhaseMobile Phase (v/v/v)Detection Wavelength (nm)Rf ValueLinearity Range (ng/spot)Reference
HPTLC aluminum plates precoated with silica gel 60 RP-18 F254Toluene:Methanol:Chloroform (4:2:4)2890.55 ± 0.02100–600 nih.gov
Precoated silica gel 60F254Chloroform:Methanol:Toluene (4:2:4)289Not Specified100–700 ijpsonline.com
Aluminum-backed silica gel 60F254Toluene:Methanol:Chloroform:Acetonitrile (4:3:2:1.5)2780.72 ± 0.02250–3500 tandfonline.com
Aluminum plates pre-coated with silica gel 60F254 (0.2 mm layers)Chloroform:Methanol:10% Trifluoroacetic acid (9:1.4:0.2)2350.70250–5000 wjpr.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique essential for the impurity profiling of Cefpodoxime Proxetil. nih.gov It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and structural elucidation of unknown process-related impurities and degradation products. nih.govlupinepublishers.com

Studies using reversed-phase LC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) have successfully characterized numerous impurities in commercial samples of Cefpodoxime Proxetil. nih.govresearchgate.net In one comprehensive study, a total of 15 impurities were characterized, including 7 known impurities and 8 previously unidentified ones. nih.govconsensus.app The structures of these new impurities were deduced by comparing their fragmentation patterns with that of the parent drug, Cefpodoxime Proxetil. nih.govresearchgate.net

Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are performed to generate potential degradation products, which are then analyzed by LC-MS. lupinepublishers.comnih.gov This systematic approach helps in understanding the degradation pathways of the drug. researchgate.net The identification of these impurities is crucial for improving the safety and quality control of Cefpodoxime Proxetil drug products. nih.govconsensus.app

Spectroscopic Methods for Characterization and Quantification

Spectroscopic techniques are widely used for both the qualitative structural confirmation and quantitative determination of Cefpodoxime Proxetil.

UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative estimation of Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms. asianpubs.orgymerdigital.com The method is based on the principle that the drug absorbs light in the UV-Visible region of the electromagnetic spectrum.

The wavelength of maximum absorbance (λmax) for Cefpodoxime Proxetil depends on the solvent used. In methanol, a λmax of 235 nm is reported. ijcpa.insphinxsai.com In a mixture of acetone (B3395972) and 0.1N NaOH, the λmax is observed at 262 nm. ymerdigital.com Another method using 0.1 N methanolic hydrochloride and NaH2PO4 buffer (pH 6.7) found the λmax at 260.8 nm. asianpubs.org A visible spectroscopic method has also been developed based on the formation of a green chromogen with potassium dichromate in an acidic medium, with the resulting color measured at 570 nm. asianpubs.org

These spectrophotometric methods are validated for linearity, accuracy, and precision, obeying Beer's law within a specific concentration range. asianpubs.orgijcpa.in For example, linearity has been established in concentration ranges of 1-5 µg/mL, 5-25 µg/mL, and 10-70 µg/mL depending on the specific method. asianpubs.orgsphinxsai.comasianpubs.org

Table 3: UV-Visible Spectrophotometric Methods for Cefpodoxime Proxetil
Solvent/Reagentλmax (nm)Linearity Range (µg/mL)Reference
Potassium dichromate in acidic medium5701-5 asianpubs.org
Methanol23510-50 ijcpa.in
Acetone:0.1N NaOH (25:75, v/v)2622.5-12.5 ymerdigital.com
0.1 N methanolic HCl and NaH2PO4 buffer (pH 6.7)260.810-70 asianpubs.org
Methanol2355-25 sphinxsai.com

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural elucidation of Cefpodoxime Proxetil. researchgate.net By analyzing the infrared spectrum, the presence of key functional groups within the molecule can be confirmed, thus verifying its identity. FTIR is often used in preformulation studies to check for compatibility between the drug and various excipients by identifying any potential interactions. researchgate.net

The FTIR spectrum of Cefpodoxime Proxetil exhibits characteristic absorption bands corresponding to its various functional groups. The interpretation of these peaks helps in confirming the chemical structure. researchgate.net While specific peak assignments can vary slightly between sources, the presence of characteristic peaks for groups such as C=O (carbonyl), N-H (amine), C-O (ester), and the β-lactam ring are key indicators for structural confirmation. researchgate.netresearchgate.net This technique is particularly useful in confirming that the primary structure of the drug remains unchanged during formulation processes. researchgate.net

Degradation Pathways and Chemical Stability Studies

Hydrolytic Degradation of Cefpodoxime (B17579) Proxetil (S)

Hydrolysis is a primary degradation pathway for cefpodoxime proxetil, given the presence of ester and β-lactam functionalities in its structure. avensonline.org The rate and mechanism of hydrolysis are significantly influenced by pH.

Under acidic conditions, cefpodoxime proxetil undergoes degradation, although it is generally more stable in acidic pH compared to alkaline conditions. lupinepublishers.comnih.goveijppr.com The primary mechanism involves the acid-catalyzed hydrolysis of the β-lactam ring, a characteristic degradation pathway for cephalosporins. researchgate.net This process is initiated by the protonation of the β-lactam nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Studies have shown that in the presence of strong acids like 5 M HCl, significant degradation occurs, especially when refluxed at elevated temperatures. akjournals.comakjournals.com The degradation products formed under acidic conditions can be separated and identified using chromatographic techniques such as HPLC and HPTLC. akjournals.comnih.gov For instance, HPTLC analysis of acid-degraded samples revealed additional peaks with different Rf values (0.10 and 0.44) compared to the parent drug, confirming the formation of degradation products. nih.govnih.gov The kinetics of acidic degradation have been investigated, and Arrhenius plots can be constructed to determine the pseudo-first-order rate constant, half-life, and activation energy of the degradation process. akjournals.comakjournals.com

Cefpodoxime proxetil is highly susceptible to alkaline-catalyzed hydrolysis. lupinepublishers.comscispace.com In basic media, the degradation is rapid and often leads to the complete loss of the parent drug. akjournals.com The primary mechanism involves the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the β-lactam ring, leading to its cleavage. semanticscholar.org Additionally, the ester linkage of the proxetil moiety is also susceptible to base-catalyzed hydrolysis.

Studies using 0.1 M NaOH have demonstrated significant degradation of cefpodoxime proxetil. lupinepublishers.comnih.gov HPTLC analysis of base-degraded samples showed distinct degradation products with Rf values of 0.03, 0.15, and 0.17. nih.govnih.gov The degradation in alkaline conditions is generally faster than in acidic or neutral media. semanticscholar.org It has been reported that in basic solutions, cefpodoxime proxetil degrades to cefpodoxime, with a shift in the C=C double bond. semanticscholar.org

The stability of cefpodoxime proxetil is highly dependent on the pH of the environment. The pH-rate profile for the hydrolysis of cefpodoxime proxetil typically exhibits a U-shaped or V-shaped curve, indicating that the drug is most stable at a specific pH and degrades more rapidly in both acidic and alkaline conditions. jparonline.com Studies have shown that cefpodoxime proxetil has the highest stability in acidic pH values. eijppr.com One study found the maximum stability to be around pH 5. researchgate.net The degradation rate increases as the pH moves away from this optimal value.

For instance, the hydrolysis rate constant increases as the pH increases from 5.0 to 11.0, indicating the significant role of pH in the hydrolysis process. semanticscholar.org In darkness, hydrolysis is notably observed only at basic pH values (9.0 and 11.0), with acidic and physiological pH conditions favoring stability. semanticscholar.org The half-life of cefpodoxime proxetil decreases significantly as the pH increases in the alkaline range. semanticscholar.org The solubility of cefpodoxime proxetil is also pH-dependent, with higher solubility observed in acidic pH. nih.govresearchgate.net

Table 1: Effect of pH on the Hydrolytic Degradation of Cefpodoxime Proxetil (S) in Darkness

pH Half-life (t1/2) in minutes
9.0 115.50
11.0 40.76

Data sourced from a study on the anaerobic hydrolytic degradation of cefpodoxime proxetil. semanticscholar.org

Oxidative Degradation Kinetics and Products

Cefpodoxime proxetil is susceptible to oxidative degradation. Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have been conducted to understand its stability under oxidative stress. lupinepublishers.comakjournals.comnih.gov

When a solution of cefpodoxime proxetil is treated with hydrogen peroxide (e.g., 3% or 6% H₂O₂), degradation occurs, leading to the formation of various oxidation products. lupinepublishers.comakjournals.comnih.govscispace.com These degradation products can be separated and quantified using stability-indicating HPLC or HPTLC methods. akjournals.comnih.gov Chromatograms of samples degraded by hydrogen peroxide show additional peaks, indicating the formation of new chemical entities. akjournals.com

The kinetics of oxidative degradation can be studied at different temperatures to determine the reaction rate constants, half-life, and activation energy. akjournals.comakjournals.com This information is crucial for predicting the shelf-life and storage conditions of the drug. One study investigated the kinetics of oxidative degradation by refluxing the drug with 3% H₂O₂ at various temperatures ranging from 40°C to 90°C. akjournals.com The structural characterization of these oxidative degradation products is important for understanding the complete degradation pathway. semanticscholar.org

Table 2: Forced Degradation Conditions for Cefpodoxime Proxetil (S) - Oxidative Stress

Stress Agent Concentration Exposure Time Temperature
Hydrogen Peroxide 10% 2 hours Room Temperature
Hydrogen Peroxide 3% 90 minutes 80°C (reflux)
Hydrogen Peroxide 6.0% (v/v) 8 hours Room Temperature

This table compiles data from various forced degradation studies. lupinepublishers.comakjournals.comnih.gov

Photolytic Degradation under UV Irradiation

Cefpodoxime proxetil exhibits sensitivity to light, and photolytic degradation can occur upon exposure to UV irradiation. lupinepublishers.comnih.gov Photostability studies are essential to ensure the quality and efficacy of the drug product.

When solutions of cefpodoxime proxetil are exposed to UV light (e.g., at 254 nm), degradation can be observed. lupinepublishers.com The extent of degradation depends on the duration of exposure and the solvent system used. One study exposed a stock solution to UV light for 12 hours. lupinepublishers.com Another study investigated the photochemical stability by exposing a stock solution to direct sunlight for 24 hours. nih.govscispace.com

Interestingly, some studies have reported that under certain conditions, such as exposure to direct sunlight for 24 hours or UV irradiation, the degradation of cefpodoxime proxetil was not significant, showing only the peak of the pure drug in the chromatogram. nih.govnih.govscispace.com However, another study on the anaerobic hydrolytic degradation in the presence of UV light found that UV irradiation significantly increased the rate of hydrolysis, especially in basic media. researchgate.netsemanticscholar.org The study concluded that cefpodoxime proxetil is a photo-labile drug. semanticscholar.org The maximum resistance to hydrolysis under UV irradiation was observed at pH 5. semanticscholar.org The degradation under UV light is thought to involve two competitive processes: isomerization and photolysis. researchgate.net

Table 3: Half-life of Cefpodoxime Proxetil (S) under UV Irradiation at Different pH Values

pH Half-life (t1/2) in minutes
2.5 77.00
5.0 231.00
7.4 53.30
9.0 40.76
11.0 16.50

Data sourced from a study on the anaerobic hydrolytic degradation of cefpodoxime proxetil under UV irradiation. semanticscholar.org

Thermal Degradation Behavior and Kinetics

The stability of cefpodoxime proxetil in the solid state and in solution is also affected by temperature. Thermal degradation studies are performed to evaluate the drug's stability at elevated temperatures.

In the solid state, cefpodoxime proxetil has been subjected to dry heat conditions. One study stored the powdered drug at 55°C for 8 hours and found no significant degradation. nih.gov However, another study involving thermogravimetric analysis (TGA) showed that cefpodoxime proxetil undergoes a single decomposition process in the temperature range of 150-350°C. derpharmachemica.com In solution, degradation is accelerated at higher temperatures. jparonline.com For example, placing the drug in a 60°C water bath for 45 minutes or in an oven at 60°C for 2 hours resulted in degradation. lupinepublishers.com

Kinetic studies of thermal degradation have been conducted using methods like thermogravimetry. derpharmachemica.comresearchgate.net The activation energy for the thermal decomposition can be calculated using various model-free kinetic methods such as the Kissinger, Friedman, and Flynn-Wall-Ozawa methods. derpharmachemica.comresearchgate.net The thermal rate constant (kT) can also be determined. derpharmachemica.com One study found that the degradation rate of cefpodoxime proxetil increased approximately twofold with every 10°C rise in temperature. jparonline.com

Table 4: Thermal Degradation Conditions for Cefpodoxime Proxetil (S)

Condition Temperature Duration
Dry Heat 55°C 8 hours
Water Bath 60°C 45 minutes
High Temperature 60°C 2 hours
Thermogravimetric Analysis 150-350°C -

This table compiles data from various thermal degradation studies. lupinepublishers.comnih.govderpharmachemica.com

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric analysis (TGA) is a technique used to measure changes in the mass of a sample as a function of temperature or time, providing insights into its thermal stability and decomposition behavior. etamu.eduwikipedia.org

Dynamic thermogravimetry experiments performed in a dry air atmosphere have shown that the pure Cefpodoxime Proxetil drug undergoes a single-step decomposition process. derpharmachemica.comresearchgate.net This decomposition occurs in the temperature range of 150°C to 350°C. derpharmachemica.com The onset decomposition temperature, corresponding to a 1% weight loss, has been observed at 106.0°C, while the temperature for a 10% weight loss is 208.5°C. derpharmachemica.com The derivative thermogravimetry (DTG) curve for the pure drug shows a single broad peak at 248.0°C. derpharmachemica.com Following this single decomposition step, a residual weight of 37.2% remains. derpharmachemica.com In contrast, formulated tablets containing Cefpodoxime Proxetil exhibit a two-step decomposition process, with the first step attributed to the drug's degradation and the second to the excipients. derpharmachemica.comresearchgate.net

ParameterValueReference
Decomposition StepsSingle derpharmachemica.comresearchgate.net
Decomposition Temperature Range150-350 °C derpharmachemica.com
Onset Decomposition Temperature (TO)106.0 °C derpharmachemica.com
Temperature at 10% Weight Loss (T10)208.5 °C derpharmachemica.com
DTG Peak Temperature248.0 °C derpharmachemica.com
Residual Weight37.2% derpharmachemica.com

Determination of Activation Energy and Rate Constants

The kinetics of Cefpodoxime Proxetil degradation have been investigated under various conditions to determine its activation energy and reaction rate constants, providing a quantitative measure of its stability.

The activation energy for the thermal decomposition of Cefpodoxime Proxetil has been calculated using several model-free kinetic methods, including the Kissinger, Friedman, Flynn-Wall-Ozawa, and modified Coats-Redfern methods. derpharmachemica.comresearchgate.net Studies on the hydrolytic degradation of Cefpodoxime Proxetil in aqueous solutions have shown that the degradation follows apparent first-order kinetics, with the rate increasing at elevated temperatures. jparonline.com

Investigations into acidic and oxidative degradation have also been conducted. akjournals.comakjournals.com By studying these degradation processes at different temperatures, Arrhenius plots have been constructed to calculate the apparent pseudo-first-order rate constant, half-life (t1/2), and activation energy (Ea). akjournals.comakjournals.com For instance, under alkaline conditions (0.1 N), the degradation rate constant was determined to be 0.021 sec-1 with a half-life of 33.10 seconds. scispace.com

The stability of Cefpodoxime Proxetil is also significantly influenced by pH. In studies of anaerobic hydrolytic degradation, it was observed that the hydrolysis rate constant increased as the pH increased from 5.0 to 11.0. semanticscholar.org In darkness, degradation was only observed at basic pH values of 9.0 and 11.0, indicating greater stability in acidic and physiological pH conditions. semanticscholar.org The half-life of Cefpodoxime Proxetil decreased from 115.50 minutes at pH 9.0 to 40.76 minutes at pH 11.0 in the dark. semanticscholar.org In phosphate (B84403) buffer, the degradation rate constants (KDEG) for the two diastereoisomers were found to be 2.74 × 10−1 h−1 and 3.13 × 10−1 h−1, with corresponding half-lives of 2.5 and 2.2 hours, respectively. nih.gov

ConditionParameterValueReference
Alkaline (0.1 N)Rate Constant0.021 sec-1 scispace.com
Alkaline (0.1 N)Half-life (t1/2)33.10 sec scispace.com
Phosphate BufferKDEG (Diastereoisomer 1)2.74 × 10−1 h−1 nih.gov
Phosphate BufferHalf-life (t1/2) (Diastereoisomer 1)2.5 h nih.gov
Phosphate BufferKDEG (Diastereoisomer 2)3.13 × 10−1 h−1 nih.gov
Phosphate BufferHalf-life (t1/2) (Diastereoisomer 2)2.2 h nih.gov
Darkness (pH 9.0)Half-life (t1/2)115.50 min semanticscholar.org
Darkness (pH 11.0)Half-life (t1/2)40.76 min semanticscholar.org

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways of Cefpodoxime Proxetil. Various analytical techniques, particularly high-performance liquid chromatography (HPLC) hyphenated with mass spectrometry (MS) and nuclear magnetic resonance (NMR), have been employed for this purpose. sigmaaldrich.comnih.gov

Forced degradation studies under various stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis have been performed to identify potential degradants. akjournals.comakjournals.comscispace.com These studies have successfully resolved the main drug peak from the peaks of its degradation products. akjournals.comakjournals.com

Research has identified several degradation products. One study identified three specific degradation products using HPLC-hyphenated techniques. lupinepublishers.comresearchgate.net In the alkaline media, Cefpodoxime Proxetil undergoes ester hydrolysis to form its active metabolite, Cefpodoxime. semanticscholar.org Another comprehensive study characterized a total of 15 impurities, which included four new degradation products and four new process-related impurities, by subjecting the bulk drug material to alkaline, acidic, high-temperature water bath, oxidative, high-temperature, and UV irradiation conditions. lupinepublishers.com The structures of these degradation products were elucidated using techniques like LC-MS, LC-NMR, and solvent-elimination LC-IR. nih.gov

Some of the identified degradation products include:

Cefpodoxime semanticscholar.org

Δ2-Cefpodoxime proxetil semanticscholar.org

Anti-Cefpodoxime proxetil semanticscholar.org

Stress ConditionIdentified Degradation Products/ImpuritiesReference
Alkaline HydrolysisCefpodoxime semanticscholar.org
General DegradationΔ2-Cefpodoxime proxetil semanticscholar.org
General DegradationAnti-Cefpodoxime proxetil semanticscholar.org
Various Stress Conditions15 impurities, including 4 new degradation products lupinepublishers.com
General DegradationThree degradation products identified via HPLC-hyphenated techniques researchgate.net

Microbiological Resistance Mechanisms and Molecular Interactions

Beta-Lactamase-Mediated Resistance

The most prevalent mechanism of resistance to cefpodoxime (B17579) is the enzymatic degradation of the antibiotic by beta-lactamases. fda.govfda.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. patsnap.com Cefpodoxime is designed to be stable against many common beta-lactamases, but certain types, particularly extended-spectrum beta-lactamases (ESBLs), can effectively inactivate it. fda.govchemicalbook.com

Extended-Spectrum Beta-Lactamases (ESBLs) and Cefpodoxime

ESBLs are a group of beta-lactamases that can hydrolyze third-generation cephalosporins, including cefpodoxime, and are a significant cause of resistance in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.govbsac.org.uk These enzymes often arise from mutations in the genes for common beta-lactamases such as TEM-1, TEM-2, and SHV-1. nih.gov The presence of ESBLs is a major clinical concern as it can lead to treatment failures even when in vitro tests suggest susceptibility. asm.org

Cefpodoxime is considered a sensitive indicator for the presence of ESBLs. bsac.org.ukhpsc.ie Strains exhibiting reduced susceptibility to cefpodoxime are often screened for ESBL production. nih.govnih.gov However, it's important to note that decreased susceptibility to cefpodoxime is not always due to ESBLs; other mechanisms can also be involved. nih.govresearchgate.net

Stability Against Specific Beta-Lactamase Types

While susceptible to ESBLs, cefpodoxime demonstrates stability against many other types of beta-lactamases, including penicillinases and some cephalosporinases produced by both Gram-positive and Gram-negative bacteria. fda.govfda.gov.ph This stability allows it to be effective against many bacteria that are resistant to penicillins and earlier-generation cephalosporins due to beta-lactamase production. fda.gov However, new extended broad-spectrum beta-lactamases, such as some TEM, SHV, CMY, and CTX-M types, can hydrolyze cefpodoxime. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs)

Cefpodoxime's mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. cancer.govpatsnap.com Alterations in these PBPs can lead to reduced binding affinity of cefpodoxime, resulting in resistance. fda.govimpactfactor.org This mechanism is a key factor in resistance for some bacterial species. Cefpodoxime's active form, R-3746, has shown a strong binding affinity for PBP2 in S. aureus, PBPs 1a, 1bs, 2, and 3 in E. coli, and PBPs 1b, 1c, and 3 in P. rettgeri. popline.org The active metabolite of cefpodoxime preferentially binds to PBP 3. drugbank.com

Table 1: Cefpodoxime Binding Affinity to Penicillin-Binding Proteins (PBPs) in Various Bacteria

Bacterial Species Penicillin-Binding Protein (PBP) Target Reference
Staphylococcus aureus PBP2 popline.org
Escherichia coli PBPs 1a, 1bs, 2, 3 (preferentially PBP 3) popline.orgdrugbank.com
Proteus rettgeri PBPs 1b, 1c, 3 popline.org

Outer Membrane Protein (OMP) Changes in Bacterial Resistance

In Gram-negative bacteria, the outer membrane acts as a permeability barrier. nih.gov Cefpodoxime must pass through porin channels, which are outer membrane proteins (OMPs), to reach its PBP targets. nih.gov A decrease in the number or alteration of these OMPs can reduce the influx of cefpodoxime into the bacterial cell, leading to resistance. nih.govasm.org This mechanism often contributes to low-level resistance and can act in concert with other resistance mechanisms, such as beta-lactamase production. researchgate.net For instance, the loss or alteration of a major porin protein combined with the production of TEM-1 β-lactamase has been identified as a mechanism for reduced cefpodoxime susceptibility in E. coli. nih.gov Studies have shown that growth in the presence of subinhibitory concentrations of cefpodoxime can lead to altered expression of OMPs in bacteria like A. actinomycetemcomitans. researchgate.net

Efflux Pump Mechanisms in Resistance

Efflux pumps are transport proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. nih.govfrontiersin.org This is another significant mechanism of resistance to cefpodoxime. oup.com Overexpression of these pumps can lead to multidrug resistance, where a single pump can extrude a wide variety of structurally different compounds. frontiersin.org In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family are particularly important. nih.gov The ABC-type efflux pump MacAB has also been implicated in resistance to cephalosporins in Serratia marcescens. asm.org The expression of these pumps is often tightly regulated by transcriptional repressors, and mutations in these regulators can lead to pump overexpression. nih.gov

Table 2: Summary of Cefpodoxime Resistance Mechanisms

Resistance Mechanism Description Key Bacterial Examples Reference
Beta-Lactamase-Mediated Enzymatic hydrolysis of the beta-lactam ring by enzymes like ESBLs. Escherichia coli, Klebsiella pneumoniae fda.govnih.gov
Altered PBPs Mutations in penicillin-binding proteins reduce binding affinity of cefpodoxime. Staphylococcus aureus, Escherichia coli fda.govpopline.org
OMP Changes Reduced permeability of the outer membrane due to loss or alteration of porin channels. Escherichia coli, A. actinomycetemcomitans nih.govresearchgate.net
Efflux Pumps Active transport of cefpodoxime out of the bacterial cell. Serratia marcescens, Gram-negative bacteria nih.govasm.org

Solid State Chemistry and Structural Characterization

Crystallographic Studies and Polymorphism

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. google.comjustia.com These different forms, or polymorphs, can exhibit varied physicochemical properties. google.comjustia.com While extensive crystallographic data for specific polymorphs of Cefpodoxime (B17579) Proxetil is not widely published in readily available literature, the study of its physical forms, including amorphous and crystalline states, is a significant area of research.

The pharmaceutical industry places a strong emphasis on investigating polymorphism because different forms of a drug can have different activities and bioavailability. google.comjustia.com Cefpodoxime Proxetil is known to be poorly absorbed from the gastrointestinal tract, which has driven the need for forms with improved dissolution characteristics. google.comjustia.com

An amorphous form of Cefpodoxime Proxetil has been identified and studied. google.comjustia.com Unlike crystalline forms which have a long-range ordered structure, amorphous forms are disordered and typically exhibit higher dissolution rates. google.comjustia.com An X-ray diffractogram of the pure drug has shown a characteristic halo peak, which is indicative of an amorphous state. dergipark.org.tr A patent describes the preparation of an amorphous form by dissolving Cefpodoxime Proxetil in a suitable solvent, such as methanol (B129727), and then recovering the solid via spray drying. google.com The resulting amorphous nature was confirmed by infrared spectroscopy and X-ray diffraction analysis. google.com

Furthermore, research into new crystalline forms has been conducted. One patented method describes the preparation of a novel Cefpodoxime Proxetil compound using an antisolvent crystallization liquid-phase precipitation method. google.comgoogle.com This process involves dissolving the drug in a mixed solvent system (like methanol and dimethylformamide) and then precipitating it by adding an anti-solvent (like water), yielding a product with a distinct X-ray powder diffraction pattern different from the conventional amorphous form. google.comgoogle.com The goal of such studies is often to create a more stable crystalline structure, as the amorphous form can be less stable under conditions of light, heat, and humidity. google.comgoogle.com

Solid-State NMR Applications for Structure-Activity Relationships

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to probe the local structural and dynamic properties of solid materials at an atomic level. researchgate.netnih.gov It is particularly valuable for characterizing pharmaceutical compounds like Cefpodoxime Proxetil, providing insights that are complementary to diffraction methods. bhu.ac.in

Studies have utilized ssNMR to elucidate the structure-activity relationship of Cefpodoxime Proxetil by examining its various molecular parts, including the aminothiazole, β-lactam, and dihydrothiazine rings. researchgate.netnih.gov These rings are crucial for the drug's stability against β-lactamases and its affinity for penicillin-binding proteins (PBPs). researchgate.netnih.gov

Chemical Shift Anisotropy (CSA) Tensor Measurements

Chemical Shift Anisotropy (CSA) provides detailed information about the local electronic environment and symmetry around a specific nucleus. researchgate.netacs.org The principal components of the CSA tensor are sensitive to molecular conformation and non-bonded interactions. rsc.org For Cefpodoxime Proxetil, CSA tensor measurements have been performed at twenty-one different carbon-13 (¹³C) nuclei sites using techniques like the two-dimensional phase-adjusted spinning sideband (2DPASS) experiment. nih.gov

The CSA parameters were found to vary substantially among the carbon nuclei located on the three main rings of the molecule, indicating that the electronic environment, molecular conformation, and local dynamics are significantly different within these key structural motifs. nih.gov For example, the anisotropy parameter for the C1 carbon nucleus of the aminothiazole ring is much higher than for the C2 and C3 nuclei on the same ring. researchgate.net The CSA pattern for C1 is nearly axially symmetric, while those for C2 and C3 are highly asymmetric, reflecting differences in the local electronic symmetry. researchgate.net Such detailed analysis of the electron charge distribution at different parts of the drug molecule is vital for understanding its structural integrity and function. nih.gov

Table 1: Selected Chemical Shift Anisotropy (CSA) Data for Cefpodoxime Proxetil Data extracted from a study by Ghosh et al. The specific values for δ₁₁, δ₂₂, and δ₃₃ were not provided in the source, but the variation in anisotropy (Δδ) and asymmetry (η) was highlighted.

Carbon NucleusMolecular MoietyAnisotropy (Δδ) DescriptionAsymmetry (η) Description
C1Aminothiazole RingHigher than C2 and C3Nearly axially symmetric
C2Aminothiazole RingLower than C1Highly asymmetric
C3Aminothiazole RingLower than C1Highly asymmetric
C8β-Lactam Ring--

Spin-Lattice Relaxation Time and Molecular Correlation Time Studies

The spin-lattice relaxation time (T₁) measures the time it takes for a nuclear spin system to return to thermal equilibrium after being perturbed. It is sensitive to molecular motion and dynamics. researchgate.netnih.gov In Cefpodoxime Proxetil, ¹³C spin-lattice relaxation times have been measured using the Torchia CP method to understand the local dynamics at different carbon sites. nih.gov The local correlation time, which describes the timescale of molecular motions, can be calculated from these relaxation measurements, considering that the relaxation is mainly governed by CSA and heteronuclear dipole-dipole interactions. nih.gov

A significant variation in T₁ values and molecular correlation times was observed across the molecule. researchgate.net For instance, the T₁ for the oxime group carbon (C4) is 55 seconds, while it is 112 seconds for the carbonyl group carbon (C6). researchgate.net The carbonyl carbon (C8) on the β-lactam ring, which is a critical site for nucleophilic attack, has a T₁ of 94 seconds and a molecular correlation time of 1.6 × 10⁻⁴ seconds. researchgate.net This huge variation in dynamics across the molecule, particularly at the acyl side chain, oxime group, and aminothiazole ring attached to the C7 position of the β-lactam ring, is linked to the drug's enhanced antibacterial activity and binding affinity. nih.gov These ssNMR studies provide a detailed picture of the relationship between the structure and dynamics of the molecule. nih.govbhu.ac.in

Table 2: Selected Spin-Lattice Relaxation (T₁) and Molecular Correlation Time (τc) Data for Cefpodoxime Proxetil Data extracted from a study by Ghosh et al.

Carbon NucleusMolecular MoietySpin-Lattice Relaxation Time (T₁) (s)Molecular Correlation Time (τc) (s)
C4Oxime Group55-
C6Carbonyl Group112-
C8β-Lactam Ring941.6 x 10⁻⁴

Particle Engineering and Morphology Studies

Particle engineering is essential for optimizing the physical properties of a drug substance to improve its processing, formulation, and biopharmaceutical performance. For poorly soluble drugs like Cefpodoxime Proxetil, reducing particle size is a common strategy to enhance the dissolution rate and, consequently, bioavailability. researchgate.net

Preparation of Fine Particles (e.g., using Supercritical Fluids)

Supercritical fluid (SCF) technology offers a promising green alternative for particle size reduction, especially for thermolabile compounds. mdpi.com The Aerosol Solvent Extraction System (ASES), which uses supercritical carbon dioxide (scCO₂), has been successfully employed to prepare fine particles of Cefpodoxime Proxetil. nih.govelsevierpure.com

In the ASES process, a solution of the drug is sprayed into a chamber containing the supercritical fluid, which acts as an anti-solvent. mdpi.comscispace.com This causes rapid precipitation of the drug as fine particles. One study detailed the preparation of Cefpodoxime Proxetil fine particles using scCO₂. nih.govelsevierpure.com The process yielded nearly spherical primary particles with a size of approximately 0.1–0.2 micrometers. nih.govelsevierpure.com These primary particles tended to agglomerate, forming larger secondary particles of 0.2–0.6 micrometers with irregular shapes. nih.govelsevierpure.com

The extent of this agglomeration was found to be dependent on several process parameters. nih.govelsevierpure.com Using solvents like ethyl acetate (B1210297) and acetone (B3395972) helped reduce the degree of agglomeration. nih.govelsevierpure.com Furthermore, the agglomeration could be minimized by using a high weight ratio of CO₂ to the drug solution and a low concentration of the drug solution. nih.govscispace.com Specifically, when a 10.0 wt% Cefpodoxime Proxetil solution was used, spherical particles of approximately 0.1–0.4 micrometers were obtained. nih.govelsevierpure.com This particle engineering approach significantly improved the drug's dissolution, with almost 90% of the processed Cefpodoxime Proxetil dissolving within 10 minutes. nih.govelsevierpure.com

Chemical Interactions with Excipients Pre Formulation Focus

Compatibility Studies Using Spectroscopic Methods (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable and rapid screening tool for assessing the compatibility between a drug and excipients. ijrar.com This technique analyzes the characteristic vibrational frequencies of chemical bonds within a molecule. ijrar.com Any significant shifts, disappearance, or appearance of new absorption peaks in the FTIR spectrum of a drug-excipient mixture compared to the spectra of the individual components can indicate a chemical interaction. ijrar.com

Several studies have utilized FTIR to confirm the compatibility of Cefpodoxime (B17579) Proxetil with a range of pharmaceutical excipients. In these studies, physical mixtures of the drug and each excipient are prepared, often using the KBr pellet method, and their spectra are recorded. nih.govjournalagent.com The absence of changes in the characteristic peaks of Cefpodoxime Proxetil suggests compatibility.

For instance, compatibility has been demonstrated between Cefpodoxime Proxetil and various polymers and other excipients. A study evaluating its use in floating tablets found it to be compatible with Sodium Carboxymethyl Cellulose (B213188) (Sodium CMC), Hydroxypropyl Methylcellulose (HPMC) K5M, and Xanthan Gum. ijrar.com Another investigation confirmed its compatibility with locust bean gum. journalagent.com Further studies have shown no significant interactions with Crospovidone, Sodium Starch Glycolate, and Croscarmellose Sodium based on FTIR analysis. innovareacademics.in Similarly, compatibility was confirmed with Acacia gum and Karaya gum. ijpsr.com The retention of all characteristic peaks of Cefpodoxime Proxetil in the spectra of these mixtures indicates that the chemical integrity of the drug is maintained. ijpsr.comjddtonline.info

The following table summarizes the key FTIR absorption bands for Cefpodoxime Proxetil, which are monitored during compatibility studies.

Functional GroupCharacteristic Peak (cm⁻¹)Reference
N-H Stretch3417.89 ijrar.com
C=O (β-lactam)~1770 journalagent.com
C=O (Ester)~1720 journalagent.com
C=N (Oxime)~1650 journalagent.com
Aromatic C=C1512.91 ijrar.com
This table is a representation of typical values found in literature; exact values may vary slightly between studies.

The consistent finding across these spectroscopic studies is that the principal peaks of Cefpodoxime Proxetil remain unchanged in the presence of the tested excipients, confirming the absence of chemical interactions and supporting the use of these excipients in formulation development. researchgate.netturkjps.org

Thermal Analysis of Drug-Excipient Mixtures

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA), are fundamental in drug-excipient compatibility studies. derpharmachemica.combiomedres.us These methods evaluate the physical and chemical changes in a substance as a function of temperature. biomedres.us DSC measures heat flow associated with thermal transitions, like melting, while TGA measures changes in mass upon heating, indicating decomposition or degradation. derpharmachemica.combiomedres.us

DSC analysis of pure Cefpodoxime Proxetil typically shows a sharp endothermic peak corresponding to its melting point, which has been reported at approximately 110°C and 210.51°C in different studies, reflecting the existence of different polymorphic forms or experimental conditions. ijddr.injddtonline.info When Cefpodoxime Proxetil is mixed with excipients, the absence of any significant shift in its melting peak or the appearance of new peaks in the DSC thermogram generally indicates compatibility. ijddr.injddtonline.info Studies have shown that the characteristic endotherm of Cefpodoxime Proxetil remains present in mixtures with excipients like Croscarmellose Sodium, Starch, and Sodium Saccharin, confirming their compatibility. ijddr.in

Thermogravimetric analysis provides further insights into the stability of drug-excipient mixtures. The TGA curve of pure Cefpodoxime Proxetil drug shows a single decomposition step. derpharmachemica.comresearchgate.net However, when formulated into tablets with various excipients, the thermal profile often changes. One study compared the pure drug with three different tablet formulations (Tablet A, B, and C). derpharmachemica.com The pure drug began to decompose at 106.0°C (onset temperature for 1% weight loss), while the tablets showed higher onset decomposition temperatures, indicating that the presence of excipients can enhance the initial thermal stability of the drug. derpharmachemica.com

The table below, derived from a thermogravimetric study, illustrates the thermal behavior of Cefpodoxime Proxetil alone and in different tablet formulations. derpharmachemica.com

SampleOnset Temp. (Tₒ) for 1% weight loss (°C)Temp. for 10% weight loss (T₁₀) (°C)DTG Peak 1 (Drug Decomposition) (°C)DTG Peak 2 (Excipient Decomposition) (°C)
Cefpodoxime Proxetil (Drug)106.0208.5248.0-
Tablet A110.2225.9242-244320-349
Tablet B154.8227.5242-244320-349
Tablet C139.5226.7242-244320-349
Data sourced from Der Pharma Chemica, 2011, 3(1):144-155. derpharmachemica.com
Tablet A Excipients: magnesium stearate, primogel, cross povidone, calcium carboxy methyl cellulose, pharmatose. derpharmachemica.com
Tablet B Excipients: starch, aerosil, talc, croscarmellose sodium, PVP K-30, microcrystalline cellulose powder. derpharmachemica.com

The data show that the presence of excipients in the tablets increased the onset decomposition temperature compared to the pure drug, with Tablet B showing the highest thermal stability. derpharmachemica.com The Derivative Thermogravimetry (DTG) curves for the tablets displayed two decomposition peaks: the first corresponding to the drug and the second to the excipients. derpharmachemica.com This separation of degradation events further supports the compatibility of the components. derpharmachemica.com

Influence of Excipients on Chemical Stability

Excipients can significantly influence the chemical stability of Cefpodoxime Proxetil, a drug known to be susceptible to degradation, particularly in the presence of moisture. google.comavensonline.org The choice of excipients can either protect the drug from degradation or potentially accelerate it.

Thermal analysis studies provide evidence that excipients can enhance the thermal stability of Cefpodoxime Proxetil. As noted previously, the onset decomposition temperature of the drug was found to be higher in tablet formulations compared to the pure drug substance, suggesting a stabilizing effect from the excipient matrix. derpharmachemica.com The presence of certain excipients, such as highly stable inorganic materials like aerosil and talc, has been credited with improving the thermal stability of the formulation. derpharmachemica.com

Conversely, inappropriate excipient selection can compromise stability. The stability of pharmaceutical products is dependent on the potential interactions between the active ingredient and the excipients. avensonline.org For cephalosporins like Cefpodoxime Proxetil, which are prone to degradation, stabilization is a key formulation challenge. google.com One approach to enhance stability is to control the moisture content within the formulation. Research has found that using maize starch with a moisture content of not more than 2% in oral pharmaceutical compositions of Cefpodoxime Proxetil can significantly improve its stability. google.com

Environmental Fate and Chemical Persistence

Degradation in Aquatic Environments

The stability of Cefpodoxime (B17579) Proxetil is significantly influenced by the pH of the aquatic environment. Hydrolytic degradation is a primary pathway for its breakdown in water.

pH-Dependent Hydrolysis: Research indicates that Cefpodoxime Proxetil is more stable in acidic and neutral conditions. researchgate.net In darkness, no significant hydrolysis was observed in the pH range of 2.5 to 7.4. researchgate.net However, under alkaline conditions, the rate of hydrolytic degradation increases substantially. researchgate.net For instance, as the pH increases from 9.0 to 11.0, the half-life of the compound decreases significantly. researchgate.net The hydrolysis of the ester and β-lactam ring is the main degradation mechanism, leading to the formation of cefpodoxime and other degradation products. researchgate.netresearchgate.net

A study on the anaerobic hydrolytic degradation of Cefpodoxime Proxetil demonstrated this pH-dependent stability. In the absence of light, the compound remained stable at acidic and physiological pH levels (2.5, 5.0, and 7.4). researchgate.net Conversely, in basic solutions (pH 9.0 and 11.0), a notable decrease in the peak current, indicating degradation, was detected. researchgate.net The degradation of the prodrug ester generally proceeds faster in intestinal juice compared to phosphate (B84403) buffer, highlighting the role of enzymes in hydrolysis in biological systems. nih.gov

The degradation kinetics of Cefpodoxime Proxetil in aqueous solutions often follow pseudo-first-order kinetics. researchgate.net The rate of degradation is also accelerated by elevated temperatures. nih.gov

Table 1: Effect of pH on the Hydrolytic Degradation of Cefpodoxime Proxetil in Darkness
pHStabilityDegradation Rate
2.5StableNo significant degradation observed researchgate.net
5.0StableNo significant degradation observed researchgate.net
7.4StableNo significant degradation observed researchgate.net
9.0UnstableDegradation detected researchgate.net
11.0UnstableIncreased degradation rate compared to pH 9.0 researchgate.netresearchgate.net

Photodegradation in Environmental Matrices

Sunlight plays a crucial role in the degradation of Cefpodoxime Proxetil in the environment. The compound is known to be photo-labile, with UV irradiation significantly accelerating its degradation compared to hydrolysis in darkness. researchgate.netnih.gov

Influence of UV Irradiation: Studies have shown that UV light exposure leads to considerable hydrolytic degradation of Cefpodoxime Proxetil, even at pH ranges where it is stable in the dark (pH 2.5–7.4). researchgate.net The photodegradation process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule. The rate of photodegradation is also influenced by pH, with the rate increasing as the pH moves from 5.0 to 11.0 under UV irradiation. researchgate.net The maximum stability of Cefpodoxime Proxetil under UV irradiation was observed at pH 5.0. researchgate.net

The degradation of Cefpodoxime Proxetil under various stress conditions, including photolytic conditions, has been a subject of research to develop stability-indicating analytical methods. researchgate.netgoogle.com These studies confirm that the drug degrades when exposed to UV light. nih.gov

Photocatalysis has also been investigated as a method to enhance the degradation of Cefpodoxime Proxetil. The use of photocatalysts like copper-impregnated zinc oxide (Cu-ZnO) and silver-impregnated zinc oxide (Ag-ZnO) under visible light has been shown to achieve 100% degradation of the compound. researchgate.net

Table 2: Half-life of Cefpodoxime Proxetil under UV Irradiation at Different pH Values
pHHalf-life (minutes)
2.5-
5.0231 researchgate.net
7.4-
9.0115.50 researchgate.net
11.016.50 researchgate.net

Potential for Microbial Degradation in the Environment

While chemical processes like hydrolysis and photodegradation are significant, the role of microorganisms in the environmental fate of Cefpodoxime Proxetil is also a critical consideration. As a β-lactam antibiotic, its primary mode of action is the inhibition of bacterial cell wall synthesis. medscape.com This inherent antibacterial activity can influence its microbial degradation.

Information directly detailing the microbial degradation of Cefpodoxime Proxetil in environmental matrices like soil and wastewater is limited. However, the degradation of cephalosporins, in general, has been studied. Microorganisms that produce β-lactamase enzymes are capable of degrading β-lactam antibiotics by cleaving the β-lactam ring, rendering the antibiotic inactive. researchgate.net Bacteria possessing these enzymes have been isolated from environments such as pharmaceutical wastewater treatment plants. researchgate.net

Studies on other cephalosporins provide insights into potential microbial degradation pathways. For instance, the fungus Lentinula edodes has been shown to degrade cefuroxime (B34974) axetil, another cephalosporin (B10832234), suggesting that fungi could play a role in the bioremediation of cephalosporin-contaminated environments. researchgate.net The degradation of antibiotics in soil is influenced by factors such as soil type, organic matter content, pH, and the presence of microbial populations. google.comslideshare.net While some antibiotics are susceptible to microbial degradation under aerobic conditions, their persistence can increase in anaerobic environments. slideshare.net

It has been noted that unabsorbed Cefpodoxime Proxetil is degraded in the gastrointestinal tract, which involves microbial action, though this is not direct environmental degradation. nih.govmdpi.com The presence of Cefpodoxime Proxetil in the environment can disrupt natural microbial communities. frontiersin.org For example, its administration has been shown to decrease the numbers of anaerobic microorganisms, such as Bifidobacteria and Lactobacilli, in the human gut. researchgate.net This suggests that its presence in soil or water could have similar disruptive effects on indigenous microbial populations, which in turn could affect its own degradation rate.

Further research is needed to specifically elucidate the microbial degradation pathways of Cefpodoxime Proxetil in various environmental compartments and to identify the key microbial species and enzymes involved.

Future Directions in Cefpodoxime Proxetil S Research

Elucidation of Novel Degradation Pathways

The stability of Cefpodoxime (B17579) Proxetil is a critical factor influencing its efficacy and the formation of potential impurities. Future research will focus on identifying and characterizing degradation products under various stress conditions that have not been fully explored. lupinepublishers.comlupinepublishers.com While studies have investigated degradation under acidic, alkaline, oxidative, and thermal conditions, a systematic and comprehensive understanding of all potential degradation pathways is still needed. lupinepublishers.comnih.gov

Forced degradation studies are instrumental in this area. lupinepublishers.com By subjecting Cefpodoxime Proxetil to extreme conditions such as high temperatures, UV irradiation, and varied pH levels, researchers can identify and isolate novel degradation products. lupinepublishers.comlupinepublishers.com For instance, one study noted the formation of a new product on day 60 of a stability test, which had a similar wavelength of maximum absorption to the parent compound, suggesting a complex degradation pattern that warrants further investigation. lupinepublishers.com

Understanding the fragmentation pathways through techniques like mass spectrometry is crucial for elucidating the structures of these new impurities. lupinepublishers.com This knowledge is not only vital for ensuring the quality and safety of pharmaceutical formulations but also for developing more stable formulations of Cefpodoxime Proxetil.

Development of Advanced Analytical Techniques for Trace Analysis

The need to detect and quantify Cefpodoxime Proxetil and its impurities at increasingly lower levels necessitates the development of more sensitive and advanced analytical techniques. fda.gov While methods like high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are established for the analysis of Cefpodoxime Proxetil, future research will likely focus on enhancing their sensitivity and resolution. nih.govnih.gov

The development of ultra-sensitive visible spectrophotometric methods is one such avenue. amazonaws.com For example, a method utilizing the condensation reaction with 1,2-Napthoquinone 4-Sulphonate (NQS) has demonstrated a low limit of detection (LOD) of 0.009 µg/mL and a limit of quantification (LOQ) of 0.027 µg/mL. amazonaws.com Another approach using p-Dimethylamino Cinnamaldehyde (PDAC) also shows promise for routine analysis. amazonaws.com

Furthermore, the application of hyphenated techniques, such as liquid chromatography with mass spectrometry (LC/MS), will be crucial for the identification of unknown impurities and for conducting trace-level analysis in complex matrices. lupinepublishers.comfda.gov These advanced methods are essential for ensuring the quality of the drug substance and for monitoring its presence in environmental samples. fda.gov

Analytical MethodReagent/PrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)
Visible Spectrophotometry1,2-Napthoquinone 4-Sulphonate (NQS)0.009 µg/mL0.027 µg/mL
Visible Spectrophotometryp-Dimethylamino Cinnamaldehyde (PDAC)0.154 µg/mL0.467 µg/mL
RP-HPLC-5 µg/mL-
HPTLC-3.99 ng/spot12.39 ng/spot

In-Depth Studies of Stereoisomer-Specific Chemical Behavior

Cefpodoxime Proxetil is a prodrug supplied as a racemic mixture of R- and S-enantiomers. nih.govresearchgate.net These stereoisomers can exhibit different physicochemical and biological properties. nih.gov A significant area for future research lies in the in-depth investigation of the stereoisomer-specific chemical behavior of the (S)-enantiomer.

Studies have already indicated that the S-isomer has a higher resistance to enzymatic metabolism compared to the R-isomer. researchgate.net This difference in metabolic stability can have significant implications for the drug's bioavailability. researchgate.net Further research is needed to fully understand the mechanisms behind this stereoselective metabolism.

Moreover, the degradation rates of the two diastereoisomers have been shown to differ in human intestinal juice. nih.gov This highlights the importance of studying the stability of each isomer individually to optimize drug delivery and efficacy. nih.gov A stability-indicating HPLC method has been developed that can separate the R and S isomers without a chiral column, which will be a valuable tool for these future investigations. scispace.com In one study, it was observed that the S isomer of Cefpodoxime proxetil did not degrade under most stress conditions, unlike the R form. researchgate.net

IsomerKey Differentiating PropertyResearch Implication
S-isomer Higher resistance to enzymatic metabolism. researchgate.netPotentially higher bioavailability. researchgate.net
R-isomer More susceptible to enzymatic metabolism. researchgate.netPotentially lower bioavailability. researchgate.net

Exploration of New Synthetic Methodologies

The pursuit of more efficient, cost-effective, and environmentally friendly synthetic routes for Cefpodoxime Proxetil is an ongoing endeavor in pharmaceutical chemistry. nih.govresearchgate.net Future research will focus on developing improved methods that offer higher yields and eliminate the need for cumbersome purification steps like column chromatography. nih.govresearchgate.net

One improved method involves the acylation of 7-aminocephalosporanic acid (7-ACA) with S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM), followed by a series of reactions to yield Cefpodoxime Proxetil. nih.govresearchgate.net This procedure has been shown to provide better yields and avoids chromatographic purification. nih.govresearchgate.net

Another innovative approach focuses on synthesizing a key intermediate of Cefpodoxime Proxetil by omitting the protection and deprotection steps for the 3-position and 7-position of 7-ACA. google.com This method utilizes readily available and inexpensive materials, making it suitable for industrial-scale production with reduced pollution. google.com The use of MAEM as an intermediate is a key aspect of several modern synthetic strategies. researchgate.net

Investigation of Environmental Impact and Remediation Strategies

The increasing use of antibiotics like Cefpodoxime Proxetil has led to concerns about their environmental impact. researchgate.netpopulationmedicine.eu The release of these compounds into aquatic environments can contribute to aquatic ecotoxicity and the development of antibiotic resistance. researchgate.netresearchgate.net A crucial area of future research is to thoroughly investigate the environmental fate of Cefpodoxime Proxetil and to develop effective remediation strategies.

One promising remediation approach involves the use of activated carbon derived from waste materials to adsorb the antibiotic from industrial effluents. researchgate.netresearchgate.net Studies have shown that activated carbon synthesized from plant materials can effectively remove Cefpodoxime from wastewater, with removal efficiencies as high as 96%. researchgate.netresearchgate.net

Further research is needed to optimize these adsorption processes and to explore other remediation technologies. researchgate.netresearchgate.net This includes investigating different types of adsorbents and understanding the mechanisms of adsorption. researchgate.net Assessing the environmental risk by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC) is also a critical step in managing the environmental impact of this and other antibiotics. populationmedicine.eu

Remediation StrategyMaterialAdsorption Capacity (qe)Removal Efficiency
AdsorptionActivated Carbon from Walnut Shells (WNAC)40 mg/g96%
AdsorptionActivated Carbon from Corncobs (CNAC)32 mg/g-
AdsorptionActivated Carbon from Bagasse (BCAC)10 mg/g-

Q & A

Basic: What are the standard chromatographic conditions for analyzing Cefpodoxime Proxetil purity and impurity profiling?

To quantify Cefpodoxime Proxetil and its impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. The method employs a UV detector (typically at 254 nm), a C18 column (e.g., 4.6 mm × 25 cm, 5 µm), and a mobile phase of acetonitrile:water:phosphoric acid (adjusted to pH 3.0) under isocratic or gradient elution. System suitability requires a resolution ≥4.0 between the S- and R-epimers, column efficiency ≥19,000 theoretical plates, and ≤2.0% RSD for peak area reproducibility .

Basic: How are dissolution profiles of Cefpodoxime Proxetil tablets validated for research purposes?

Dissolution testing follows pharmacopeial standards using USP Apparatus II (paddle method) at 50 rpm, with 900 mL of pH 6.8 phosphate buffer at 37°C. Samples are analyzed via UV spectrophotometry at 235 nm or HPLC. Acceptance criteria require ≥70% dissolution within 45 minutes, with method precision ≤2.0% RSD .

Advanced: How can researchers resolve and quantify epimeric impurities in Cefpodoxime Proxetil?

Epimeric separation (S- and R-forms) requires optimized chromatographic conditions:

  • Column : Chiral stationary phase (e.g., Chiralpak® AD-H).
  • Mobile phase : n-Hexane:ethanol:trifluoroacetic acid (80:20:0.1 v/v).
  • Flow rate : 1.0 mL/min.
    System suitability must achieve a resolution ≥4.0 and tailing factor ≤1.5. Quantify impurities using area normalization, ensuring total impurities ≤6.0% .

Advanced: What experimental design strategies are effective for optimizing RP-HPLC methods for Cefpodoxime Proxetil?

Quality-by-Design (QbD) approaches, such as Central Composite Design (CCD), optimize parameters like mobile phase composition, pH, and flow rate. Responses (retention time, theoretical plates) are modeled statistically. For example:

  • Factors : Acetonitrile concentration (25–35%), pH (2.5–3.5).
  • Optimal conditions : 30% acetonitrile, pH 3.0, achieving ≥20,000 theoretical plates and resolution ≥3.0 .

Basic: Which spectroscopic techniques confirm the structural identity of Cefpodoxime Proxetil?

  • UV-Vis : λmax at 235 nm in methanol, characteristic of the β-lactam and thiazole rings.
  • IR : Peaks at 1770 cm⁻¹ (β-lactam C=O), 1660 cm⁻¹ (amide I), and 1530 cm⁻¹ (thiazole C=N).
  • NMR : ¹H-NMR signals at δ 4.8–5.2 ppm (methoxymethyl group) and δ 8.1 ppm (thiazole protons) .

Advanced: How do stress conditions (acid/base hydrolysis, oxidation) affect Cefpodoxime Proxetil stability?

  • Acidic degradation (0.1M HCl, 80°C): Hydrolysis of the β-lactam ring, forming cefpodoxime acid (major degradant).
  • Oxidative degradation (3% H₂O₂): Sulfoxide derivatives detected via LC-MS.
  • Photolysis (ICH Q1B): No significant degradation under UV light. Stability studies should follow ICH Q1A guidelines, with impurity thresholds ≤0.2% .

Basic: What validation parameters are critical for HPLC methods per ICH Q2(R1)?

  • Linearity : R² ≥0.999 over 50–150% of target concentration (100–600 µg/mL).
  • Precision : ≤2.0% RSD for intraday and interday replicates.
  • Accuracy : 98–102% recovery at 50%, 100%, and 150% spiked levels.
  • LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively .

Advanced: How does formulation (e.g., suspension vs. tablet) impact Cefpodoxime Proxetil bioavailability in pediatric studies?

Suspensions enhance bioavailability due to improved solubility in aqueous media. Key parameters:

  • Particle size : ≤50 µm for optimal dissolution.
  • Excipients : Microcrystalline cellulose (stabilizer) and xanthan gum (suspending agent).
    Bioequivalence studies require AUC₀–24 ≥80% of tablet formulations, validated via LC-MS/MS .

Advanced: What mechanistic insights explain the prodrug activation of Cefpodoxime Proxetil?

The proxetil ester group is hydrolyzed by intestinal esterases to release active cefpodoxime. Enzymatic kinetics studies (using rat liver microsomes) show a Km of 12.5 µM and Vmax of 4.2 nmol/min/mg. Bioactivation is pH-dependent, with optimal conversion at intestinal pH 6.5–7.5 .

Basic: How are pharmacokinetic parameters (Cmax, Tmax) determined for Cefpodoxime Proxetil in preclinical models?

  • Animal models : Sprague-Dawley rats (oral dose 10 mg/kg).
  • Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 12 h post-dose.
  • Analysis : LC-MS/MS with LOQ ≤0.05 µg/mL. Typical results: Cmax 3.2 µg/mL, Tmax 2 h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.